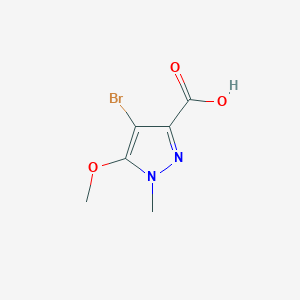
4-Bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic organic compound that features a pyrazole ring substituted with bromine, methoxy, and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxaldehyde or 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid.
Substitution: Formation of 4-substituted-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid derivatives.
科学的研究の応用
Chemistry:
Synthesis of novel heterocyclic compounds: The compound serves as a building block for the synthesis of various heterocyclic derivatives with potential biological activities.
Biology:
Enzyme inhibitors: Derivatives of this compound may act as inhibitors for specific enzymes, making them useful in biochemical research.
Medicine:
Drug development: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Agrochemicals: The compound can be used in the development of new pesticides or herbicides.
Material science: It may be used in the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological system and target.
類似化合物との比較
- 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid
- 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid
- 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
Uniqueness: 4-Bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both bromine and methoxy groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can lead to distinct properties and applications in various fields.
特性
IUPAC Name |
4-bromo-5-methoxy-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O3/c1-9-5(12-2)3(7)4(8-9)6(10)11/h1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIJGZDFJMMTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
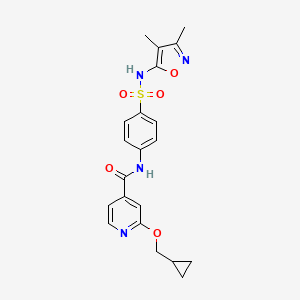
![1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one](/img/structure/B2826259.png)
![1-[(6-morpholino-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2826261.png)
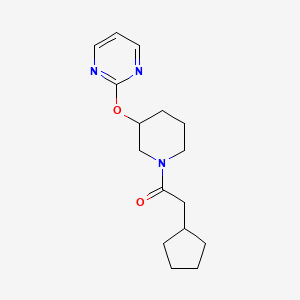
![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2826264.png)
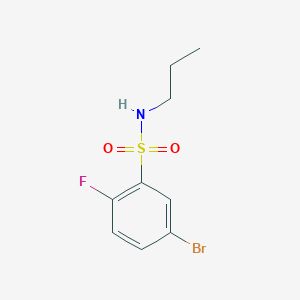
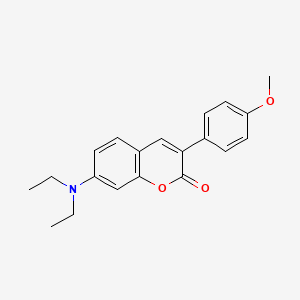
![2-[4,4-Difluoro-1-(2-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2826267.png)
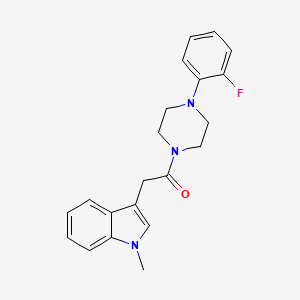
![3-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzonitrile](/img/structure/B2826271.png)
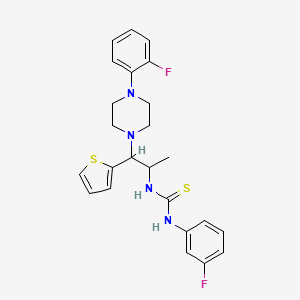
![1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea](/img/structure/B2826274.png)
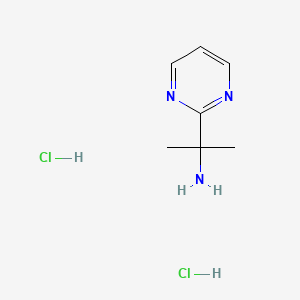
![N-[(5-Fluoro-2-methoxyphenyl)-(3-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2826278.png)
